3-([1,1'-Biphenyl]-4-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
3-([1,1’-Biphenyl]-4-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound that features a biphenyl group attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-([1,1’-Biphenyl]-4-yl)-3-thiosemicarbazide with hydrazine hydrate in the presence of a base. The reaction is carried out under reflux conditions, leading to the formation of the desired triazole-thione compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-([1,1’-Biphenyl]-4-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl-4-yl-1H-1,2,4-triazole-3-thione: Similar structure but different substitution pattern.
4-Amino-3-phenyl-1H-1,2,4-triazole-5-thione: Lacks the biphenyl group.
3-(4-Chlorophenyl)-4-amino-1H-1,2,4-triazole-5-thione: Contains a chlorophenyl group instead of a biphenyl group.
Uniqueness
3-([1,1’-Biphenyl]-4-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione is unique due to the presence of both a biphenyl group and a triazole-thione moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H12N4S |
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Molecular Weight |
268.34 g/mol |
IUPAC Name |
4-amino-3-(4-phenylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H12N4S/c15-18-13(16-17-14(18)19)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,15H2,(H,17,19) |
InChI Key |
OYYOWDSGCHAFRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NNC(=S)N3N |
Origin of Product |
United States |
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